Dual EGFR/ErbB2 Inhibition Profile vs. Selective EGFR Inhibitor AG 1478
Tyrphostin AG 528 demonstrates balanced inhibition of both EGFR and ErbB2 with IC₅₀ values of 4.9 μM and 2.1 μM, respectively, in cell-free kinase assays . In contrast, the closely related tyrphostin AG 1478 is a highly selective EGFR inhibitor (IC₅₀ = 3 nM) but shows negligible activity against ErbB2 (IC₅₀ > 100 μM) . The quantified difference is a 1,600-fold higher potency for EGFR by AG 1478 but a complete lack of ErbB2 inhibition, whereas AG 528 provides a near-equipotent dual inhibition profile.
| Evidence Dimension | Kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | EGFR: 4.9 μM; ErbB2: 2.1 μM |
| Comparator Or Baseline | AG 1478: EGFR IC₅₀ = 3 nM; ErbB2 IC₅₀ > 100 μM |
| Quantified Difference | EGFR: AG 1478 is 1,633-fold more potent than AG 528; ErbB2: AG 528 is >48-fold more potent than AG 1478 |
| Conditions | Cell-free kinase inhibition assay using purified recombinant enzymes |
Why This Matters
Researchers requiring dual EGFR/ErbB2 blockade must select AG 528, as AG 1478 will not inhibit ErbB2 at any physiologically relevant concentration.
